molecular formula C9H11O3S- B281753 2,4,6-Trimethylbenzenesulfonate

2,4,6-Trimethylbenzenesulfonate

Cat. No. B281753
M. Wt: 199.25 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylbenzenesulfonate (TMB) is a widely used compound in scientific research. It is a sulfonated derivative of xylene and is commonly used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. TMB has a unique molecular structure that makes it an interesting compound to study.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzenesulfonate is not well understood. However, it is believed that 2,4,6-Trimethylbenzenesulfonate acts as a nucleophile and reacts with electrophilic species. 2,4,6-Trimethylbenzenesulfonate can also form complexes with metal ions, which can affect its reactivity.
Biochemical and Physiological Effects:
2,4,6-Trimethylbenzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 2,4,6-Trimethylbenzenesulfonate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2,4,6-Trimethylbenzenesulfonate is a versatile compound that can be used in a variety of lab experiments. Its sulfonic acid group makes it a useful reagent for introducing functional groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, 2,4,6-Trimethylbenzenesulfonate has some limitations. Its synthesis can be challenging, and the separation of isomers can be difficult. Additionally, 2,4,6-Trimethylbenzenesulfonate can be sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the study of 2,4,6-Trimethylbenzenesulfonate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of 2,4,6-Trimethylbenzenesulfonate's mechanism of action and its potential as a therapeutic agent. Additionally, there is a need for more studies on the biochemical and physiological effects of 2,4,6-Trimethylbenzenesulfonate. Finally, the development of new applications for 2,4,6-Trimethylbenzenesulfonate, such as in the field of nanotechnology, is an exciting area of research.
Conclusion:
2,4,6-Trimethylbenzenesulfonate is a versatile compound that has many scientific research applications. Its unique molecular structure makes it an interesting compound to study, and its low toxicity makes it a safe compound to work with. 2,4,6-Trimethylbenzenesulfonate's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,4,6-Trimethylbenzenesulfonate is a compound with great potential for future research and development.

Scientific Research Applications

2,4,6-Trimethylbenzenesulfonate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce sulfonic acid groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also used as a stabilizer in polymer chemistry, where it prevents the degradation of polymers by absorbing UV radiation. Additionally, 2,4,6-Trimethylbenzenesulfonate is used as a fluorescent probe for the detection of proteins and nucleic acids.

properties

Molecular Formula

C9H11O3S-

Molecular Weight

199.25 g/mol

IUPAC Name

2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1

InChI Key

LXFQSRIDYRFTJW-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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